3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid

Ion Channel Pharmacology Neurological Disorders Pain Research

This 4-fluoro-substituted benzimidazole propanoic acid delivers potent, sub-micromolar inhibition of the Cav3.1 T-type calcium channel (IC50 = 107 nM), enabling precise target engagement at physiologically relevant concentrations. The 4-fluoro substituent significantly lowers LogP versus non-fluorinated analogs, altering bioavailability and binding affinity. This scaffold is essential for SAR-driven optimization of oral bioavailability and target engagement. Carboxylic acid handle facilitates amide/ester derivatization. Trusted for research on neuronal excitability, epilepsy, chronic pain, and sleep disorders.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
CAS No. 1183522-97-5
Cat. No. B1443406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid
CAS1183522-97-5
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)N=C(N2)CCC(=O)O
InChIInChI=1S/C10H9FN2O2/c11-6-2-1-3-7-10(6)13-8(12-7)4-5-9(14)15/h1-3H,4-5H2,(H,12,13)(H,14,15)
InChIKeyVIHACMCJARYILD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS 1183522-97-5)


3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid (CAS 1183522-97-5) is a synthetic, fluorinated benzimidazole derivative with a molecular formula of C10H9FN2O2 and a molecular weight of 208.19 g/mol . This compound features a benzimidazole core with a propanoic acid chain at the 2-position and a single fluorine atom substituted at the 4-position of the phenyl ring. Its structural features render it a versatile small-molecule scaffold for medicinal chemistry and chemical biology research .

Why 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid Cannot Be Interchanged with Unsubstituted Analogs


Generic substitution with other benzimidazole propanoic acids is not scientifically sound due to the profound impact of the 4-fluoro substitution on key physicochemical and biological properties. The fluorine atom significantly alters lipophilicity and electronic distribution, which can directly influence target binding affinity, metabolic stability, and overall pharmacokinetic profile [1]. Specifically, the presence of fluorine at the 4-position lowers the LogP compared to the non-fluorinated parent compound, indicating a substantial shift in polarity and potential for different bioavailability characteristics [2]. These differences translate into distinct and non-interchangeable biological activities, as quantified in the evidence below.

Quantitative Differentiation Guide for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid


Superior Cav3.1 T-Type Calcium Channel Blockade Compared to Natural Diterpenoids

3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid demonstrates potent inhibition of the human Cav3.1 T-type calcium channel, a target implicated in epilepsy, pain, and other neurological conditions. Its IC50 value of 107 nM is significantly more potent than that reported for a panel of natural cassane diterpenoids, which exhibit IC50 values in the micromolar range (9.46–34.02 μM) under comparable assay conditions [1]. This represents a potency advantage of up to 318-fold. While a direct head-to-head comparison within the same study is not available, this cross-study comparison strongly suggests a superior inhibitory profile for this fluorinated benzimidazole scaffold [2].

Ion Channel Pharmacology Neurological Disorders Pain Research

Reduced Lipophilicity (LogP) Relative to Unsubstituted Benzimidazole Analog

The 4-fluoro substitution significantly alters the lipophilicity of the benzimidazole core. The calculated partition coefficient (LogP) for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid is 0.75 [1]. In contrast, the calculated LogP for the non-fluorinated parent compound, 3-(1H-benzimidazol-2-yl)propanoic acid, is 1.58 [2]. This 2.1-fold difference indicates that the fluorinated analog is considerably less lipophilic, which can be a critical parameter for optimizing aqueous solubility, reducing non-specific protein binding, and improving pharmacokinetic profiles.

Medicinal Chemistry ADME Properties Drug Design

High-Impact Research Applications for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid


Neurological and Pain Research as a Potent Cav3.1 Blocker

Due to its potent, sub-micromolar inhibition of the Cav3.1 T-type calcium channel (IC50 = 107 nM) [1], this compound is a valuable tool for researchers studying the role of this channel in neuronal excitability, epilepsy, sleep disorders, and chronic pain pathways. Its activity profile, superior to many natural product inhibitors [2], allows for the investigation of Cav3.1-specific pharmacology at lower, more physiologically relevant concentrations, minimizing potential off-target effects associated with less potent tool compounds.

Medicinal Chemistry Lead Optimization and Scaffold Hopping

The compound serves as a versatile, fluorinated scaffold for the development of novel therapeutic agents. Its well-defined physicochemical profile, including a moderate LogP of 0.75 and an acidic pKa of 3.78 [3], makes it a suitable starting point for structure-activity relationship (SAR) studies aimed at optimizing oral bioavailability and target engagement. The carboxylic acid moiety provides a convenient synthetic handle for further derivatization, such as amide or ester formation, to explore chemical space around the benzimidazole core.

Development of Chemical Probes for Target Validation

Given its potent and specific activity against the Cav3.1 channel, this compound can be utilized as a starting point for designing more sophisticated chemical probes. These probes, after further optimization for selectivity and pharmacokinetics, can be used to validate the Cav3.1 target in various disease models, providing critical data to support drug discovery programs focused on T-type calcium channel modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-fluoro-1H-1,3-benzodiazol-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.